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molecular formula C6H5BrN4 B037499 6-Bromoimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-84-0

6-Bromoimidazo[1,2-a]pyrazin-8-amine

Cat. No. B037499
M. Wt: 213.03 g/mol
InChI Key: PPVWNYGAZJHXFQ-UHFFFAOYSA-N
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Patent
US06919340B2

Procedure details

Procedure 1: A mixture of 1.00 eq. of 6,8-imidazo[1,2-a]pyrazine 3 in 28% ammonia/water solution or 40% aqueous methyl amine is heated to between 80 to 90° C. for 24 hr. The resulting mixture is partitioned between CH2Cl2 and H2O. The aqueous layer is extracted with CH2Cl2 and the combined organic extracts are dried over Na2SO4. The solvent is removed under reduced pressure and the resulting residue is crystallized from ethanol to yield 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4](Br)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[NH3:12].O>CN>[NH2:12][C:4]1[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=[C:2]([Br:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture is partitioned between CH2Cl2 and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield 4

Outcomes

Product
Name
Type
Smiles
NC=1C=2N(C=C(N1)Br)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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